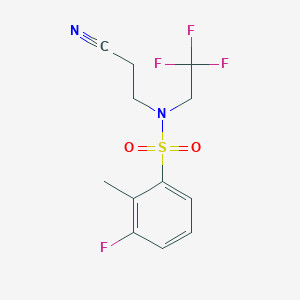
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide, also known as BAY 94-8862, is a novel small molecule inhibitor of the soluble guanylate cyclase (sGC) enzyme. sGC is a key enzyme involved in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays an important role in regulating various physiological processes such as blood pressure, smooth muscle tone, and platelet aggregation. BAY 94-8862 has been shown to have potential therapeutic applications in various cardiovascular and pulmonary diseases.
Mechanism of Action
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 acts as a potent and selective inhibitor of sGC, which leads to a decrease in the production of cGMP. This results in relaxation of smooth muscle cells and vasodilation, which can improve blood flow and reduce blood pressure. In addition, N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has been shown to inhibit platelet aggregation and reduce inflammation.
Biochemical and physiological effects:
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has been shown to have several biochemical and physiological effects. It can reduce blood pressure and improve vascular function by promoting vasodilation. It also has anti-inflammatory effects and can inhibit platelet aggregation. In addition, N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has been shown to improve exercise capacity in patients with pulmonary hypertension.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has several advantages for use in lab experiments. It is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, one limitation of N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862. One area of interest is its potential use in the treatment of heart failure, which is a major cause of morbidity and mortality worldwide. Another area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Additionally, further research is needed to understand the long-term safety and efficacy of N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 in humans.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 involves several steps starting from the reaction of 4-fluoro-3-nitrobenzenesulfonamide with 1-cyanocyclobutane-1-carboxylic acid followed by reduction of the nitro group to an amino group. The resulting intermediate is then reacted with cyclopropylmethanol to yield the final product.
Scientific Research Applications
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. In a phase II clinical trial, N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 was shown to improve exercise capacity in patients with pulmonary hypertension. It has also been investigated for its potential use in the treatment of heart failure, acute decompensated heart failure, and chronic obstructive pulmonary disease.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-19(16(11-18)7-2-8-16)23(20,21)15-9-13(17)5-6-14(15)22-10-12-3-4-12/h5-6,9,12H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEYTPNZNCAYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1(CCC1)C#N)S(=O)(=O)C2=C(C=CC(=C2)F)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxyphenyl)-pyridin-3-ylmethyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7633884.png)


![N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide](/img/structure/B7633919.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)
![N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide](/img/structure/B7633926.png)
![1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7633929.png)

![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
![3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)
![2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)
![1-methyl-5-propan-2-yl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7633966.png)

![2-[(3-Chloro-2-fluorophenyl)methylamino]-2-cyclopropylethanol](/img/structure/B7633988.png)